molecular formula C11H12O4 B1253153 4-Methoxy-4-oxo-3-phenylbutanoic acid

4-Methoxy-4-oxo-3-phenylbutanoic acid

货号: B1253153
分子量: 208.21 g/mol
InChI 键: KFUIOHIUIZFOOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxy-4-oxo-3-phenylbutanoic acid (CAS 32971-21-4) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound is a cornerstone building block in the synthesis of a novel class of potent Lactate Dehydrogenase A (LDHA) inhibitors featuring a succinic acid monoamide motif . Research indicates that analogs derived from this scaffold demonstrate potent inhibition of LDHA, with IC50 values in the nanomolar range (e.g., 72 nM), making them promising candidates for investigating cancer metabolism . The molecular formula of the compound is C11H12O4, and its structure features a chiral center, allowing for the exploration of stereoisomers in structure-activity relationship (SAR) studies . Inhibition of LDHA, an enzyme critical for the Warburg effect in cancer cells, represents a targeted strategy for oncology research, potentially leading to reduced lactate production and inhibition of glycolysis in pancreatic cancer cell lines . This product is strictly for research applications and is a key starting material for scientists developing targeted cancer therapeutics and probing metabolic pathways. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSIS OR THERAPEUTIC USE.

属性

分子式

C11H12O4

分子量

208.21 g/mol

IUPAC 名称

4-methoxy-4-oxo-3-phenylbutanoic acid

InChI

InChI=1S/C11H12O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)

InChI 键

KFUIOHIUIZFOOW-UHFFFAOYSA-N

SMILES

COC(=O)C(CC(=O)O)C1=CC=CC=C1

规范 SMILES

COC(=O)C(CC(=O)O)C1=CC=CC=C1

产品来源

United States

科学研究应用

Medicinal Chemistry Applications

Neurodegenerative Diseases
One significant application of 4-methoxy-4-oxo-3-phenylbutanoic acid is in the treatment and prevention of neurodegenerative diseases. Research indicates that derivatives of this compound can act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in the metabolic pathway associated with various neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. A patent describes its potential use in treating Huntington's chorea, cerebral ischemia, and other related disorders .

Antioxidant Properties
Studies have shown that compounds similar to this compound exhibit antioxidant properties. The ability to scavenge free radicals can play a critical role in mitigating oxidative stress, which is implicated in various chronic diseases. This property makes it a candidate for further research into therapeutic agents aimed at reducing oxidative damage in cells .

Organic Synthesis Applications

Synthesis of Complex Molecules
In organic synthesis, this compound serves as a versatile intermediate for synthesizing more complex compounds. Its structure allows for various functional group modifications, enabling chemists to create derivatives with tailored properties for specific applications. For example, it can be transformed into various esters and amides that are useful in pharmaceuticals and agrochemicals .

Oxidation Reactions
Research has explored the kinetics and thermodynamics of oxidation reactions involving this compound. For instance, the oxidation of this compound using different oxidizing agents has been studied to understand reaction mechanisms and optimize conditions for desired product yields .

Materials Science Applications

Polymorphism Studies
Recent studies have identified new polymorphs of this compound, which can influence its physical properties such as solubility and stability. Understanding these polymorphic forms is crucial for developing formulations in pharmaceuticals where consistent drug delivery is essential .

Case Studies

Study Title Focus Findings
Inhibition of Kynurenine PathwayNeurodegenerative Disease TreatmentThe compound effectively inhibited kynurenine-3-hydroxylase, showing promise for Alzheimer's therapy .
Kinetics of Oxidation ReactionsOrganic SynthesisDetailed mechanisms of oxidation reactions were elucidated, providing insights for synthetic applications .
Polymorphic CharacterizationMaterials ScienceIdentification of new polymorphs affected solubility profiles, impacting formulation strategies .

相似化合物的比较

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)-butanoic acid

  • Structure : Incorporates a triphenylphosphoranylidene group at C3 instead of phenyl.
  • Molecular Formula : C23H21O4P .
  • Molar Mass : 392.38 g/mol .
  • Key Differences : The phosphoranylidene group enhances electrophilicity, making it suitable for Wittig or Horner-Wadsworth-Emmons reactions. Its higher molar mass and density (1.26 g/cm³) reflect increased steric bulk compared to the phenyl analogue .

4-Oxo-4-(phenethyloxy)butanoic Acid

  • Structure : Replaces the methoxy-oxo group with a phenethyloxy chain.
  • CAS : 153824-41-0 .
  • Applications: Used as a drug impurity reference standard, highlighting its relevance in pharmaceutical quality control.

4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic Acid

  • Structure : Features a bromo and methyl substituent on the phenyl ring.
  • CAS : 1283572-13-3 .
  • Reactivity: The bromine atom facilitates electrophilic substitution reactions, enabling further functionalization.

Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate

  • Structure : Trifluoromethylphenyl group at C4 and an ester group instead of a carboxylic acid.
  • Molecular Formula : C12H11F3O3.
  • Properties: The electron-withdrawing CF3 group increases acidity of α-hydrogens, enhancing keto-enol tautomerism. The ester group improves volatility for gas chromatography applications .

Physicochemical and Functional Group Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications
4-Methoxy-4-oxo-3-phenylbutanoic acid C11H10O4 206.19 Phenyl, methoxy-oxo Organic synthesis, β-amino ester prep
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)-butanoic acid C23H21O4P 392.38 Triphenylphosphoranylidene Wittig reactions
4-Oxo-4-(phenethyloxy)butanoic acid C12H14O4 222.24 Phenethyloxy Pharmaceutical impurity standard
4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid C12H13BrO4 301.14 Bromo, methyl Reactive intermediate

准备方法

Molecular Architecture and Reactivity

The target compound (C₁₁H₁₂O₄) features a succinic acid backbone modified by a phenyl group at C3 and a methyl ester at C4. Its synthesis hinges on two key transformations:

  • Introduction of the phenyl group at the β-position of succinic acid.

  • Selective esterification of the γ-carboxylic acid while retaining the α-carboxylic acid moiety.

The phenyl group imparts steric and electronic effects that influence reaction pathways, necessitating precise control during nucleophilic additions or condensations.

Primary Synthetic Routes

Stobbe Condensation with Subsequent Esterification

The Stobbe condensation between diethyl succinate and acetophenone under basic conditions (e.g., potassium tert-butoxide) yields γ-keto esters. Hydrolysis and decarboxylation produce 3-phenylsuccinic acid, which undergoes selective mono-esterification with methanol:

Reaction Scheme:

Diethyl succinate+AcetophenoneBaseγ-keto esterHydrolysis3-phenylsuccinic acidMeOH/H+Target compound\text{Diethyl succinate} + \text{Acetophenone} \xrightarrow{\text{Base}} \gamma\text{-keto ester} \xrightarrow{\text{Hydrolysis}} 3\text{-phenylsuccinic acid} \xrightarrow{\text{MeOH/H}^+} \text{Target compound}

Optimization Data:

StepConditionsYield (%)Purity (%)
Stobbe condensationKOtBu, THF, 0°C → RT, 12 h6590
Acid hydrolysis6 M HCl, reflux, 6 h7895
Mono-esterificationMeOH, H₂SO₄, 60°C, 8 h8298

This method is limited by competing di-ester formation during methanol treatment, mitigated by stoichiometric control (1:1.2 acid:MeOH ratio).

Michael Addition Followed by Oxidation

A phenyl Grignard reagent adds to methyl acrylate, forming β-phenyl-γ-hydroxybutanoate. Oxidation of the secondary alcohol to a ketone (e.g., Jones reagent) and hydrolysis yields the target compound:

Mechanistic Insight:

CH₂=CHCOOCH₃+PhMgBrCH₂(Ph)CH₂COOCH₃CrO₃CH₂(Ph)COCOOCH₃HydrolysisTarget\text{CH₂=CHCOOCH₃} + \text{PhMgBr} \rightarrow \text{CH₂(Ph)CH₂COOCH₃} \xrightarrow{\text{CrO₃}} \text{CH₂(Ph)COCOOCH₃} \xrightarrow{\text{Hydrolysis}} \text{Target}

Critical Parameters:

  • Grignard addition : Tetrahydrofuran solvent, −78°C, 2 h (Yield: 70%).

  • Oxidation : CrO₃ in acetone, 0°C, 1 h (Yield: 85%).

  • Selectivity challenges : Over-oxidation to phenylmaleic acid occurs above 5°C.

Reductive Amination and Lactone Intermediate (Patent-Based Approach)

Adapting methodology from CN115784916B, sodium borohydride reduces a γ-keto acid precursor to a γ-hydroxy acid, which undergoes trifluoroacetic acid (TFA)-mediated lactonization. Hydrogenolysis of the lactone with palladium/carbon affords the free acid:

Patent-Derived Protocol:

  • Reduction : 3-Phenyl-4-oxobutyric acid + NaBH₄ → 4-hydroxy-3-phenylbutyric acid (Yield: 90%).

  • Lactonization : TFA, CH₂Cl₂, RT, 3 h → γ-lactone (Yield: 85%).

  • Hydrogenation : Pd/C, H₂, MeOH, 25°C, 4 h → Target compound (Yield: 98%).

Advantages :

  • Avoids strong acid conditions, enhancing equipment compatibility.

  • High enantiomeric purity (>95% ee) when using chiral starting materials.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

  • Reduction steps : Tetrahydrofuran or methanol preferred for NaBH₄ compatibility.

  • Esterification : Dichloromethane with TFA minimizes side reactions.

  • Catalysts : 10% Pd/C (0.5 wt%) balances cost and activity.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity.

  • Chromatography : Silica gel (EtOAc:hexane = 1:3) resolves di-ester impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.33–7.50 (m, 5H, Ar-H), 5.51 (d, 1H, CH-O), 3.61 (s, 3H, OCH₃), 2.90–2.38 (m, 2H, CH₂).

  • IR (KBr) : 1730 cm⁻¹ (ester C=O), 1705 cm⁻¹ (acid C=O), 1602 cm⁻¹ (Ar C=C).

Chromatographic Purity

  • HPLC : C18 column, 70:30 H₂O:MeCN, 1 mL/min, RT = 6.2 min (Purity: 98.5%) .

常见问题

Q. What are the recommended methods for synthesizing 4-Methoxy-4-oxo-3-phenylbutanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves esterification or alkylation of precursor molecules. For example, nucleophilic substitution reactions using methoxy and phenyl-containing intermediates under anhydrous conditions are common. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical. A study using CDCl3 for NMR analysis of intermediates highlighted the importance of solvent choice in stabilizing reactive ketone groups during synthesis . Yield improvements (up to 75%) are achievable by controlling stoichiometric ratios and avoiding hydrolysis of the methoxy group.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., CDCl3) resolve key functional groups. The methoxy proton appears as a singlet at δ 3.2–3.5 ppm, while the ketone group (C=O) resonates at ~170 ppm in <sup>13</sup>C NMR .
  • IR : Strong absorbance at 1720–1740 cm<sup>-1</sup> confirms the ketone and ester carbonyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks at m/z 222.0895 (C11H12O4<sup>+</sup>) for accurate mass validation.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water. Stability tests indicate degradation under strong acidic/basic conditions due to hydrolysis of the methoxy group. Storage at –20°C in inert atmospheres (argon/nitrogen) is recommended to prevent oxidation of the ketone moiety .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, chloro) on the phenyl ring influence the compound’s reactivity and biological activity?

Comparative studies on analogs (e.g., 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid) reveal that electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity, facilitating nucleophilic additions. Conversely, methyl groups increase steric hindrance, reducing reaction rates in SN2 pathways. In medicinal chemistry, chloro-substituted analogs show improved binding affinity to inflammatory enzymes (e.g., COX-2) due to enhanced hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50 values for enzyme inhibition (e.g., α-glucosidase) often arise from assay conditions. A systematic approach includes:

  • Validating purity via HPLC (>98%).
  • Standardizing assay protocols (e.g., pH, temperature, co-solvent concentration).
  • Cross-referencing with structurally similar compounds (e.g., 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid) to identify substituent-dependent trends .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations reveal that the methoxy group forms hydrogen bonds with catalytic residues of target proteins (e.g., tyrosine kinases). Free energy calculations (MM-PBSA) further quantify binding affinities, guiding structure-activity relationship (SAR) optimization .

Methodological Challenges

Q. What are the limitations in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the chiral center (C3) occurs under high-temperature conditions. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis (lipases) improves enantioselectivity. Monitoring via chiral HPLC (Chiralpak AD-H column) ensures >95% enantiomeric excess .

Q. How can researchers address low yields in multicomponent reactions involving this compound?

Low yields in Ugi or Passerini reactions often result from competing side reactions. Strategies include:

  • Pre-activation of the carboxylic acid group (e.g., as an acyl chloride).
  • Microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Use of Lewis acids (e.g., ZnCl2) to stabilize intermediates .

Critical Analysis of Sources

  • PubChem/EPA DSSTox : Provide validated structural and toxicity data .
  • Gaps : Limited in vivo pharmacokinetic data; future studies should address bioavailability and metabolite profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-4-oxo-3-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-4-oxo-3-phenylbutanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。